molecular formula C4Cl2O2 B1295039 3-Cyclobutene-1,2-dione, 3,4-dichloro- CAS No. 2892-63-9

3-Cyclobutene-1,2-dione, 3,4-dichloro-

Cat. No.: B1295039
CAS No.: 2892-63-9
M. Wt: 150.94 g/mol
InChI Key: SXOQOOQUBDERIZ-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3,4-dichloro- is a useful research compound. Its molecular formula is C4Cl2O2 and its molecular weight is 150.94 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyclobutene-1,2-dione, 3,4-dichloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3,4-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3,4-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Cyclobutene-1,2-dione, 3,4-dichloro- plays a significant role in biochemical reactions. It is known to interact with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are crucial as they can inhibit or modulate the activity of these enzymes, affecting various metabolic pathways. For instance, the inhibition of glyoxylase can lead to the accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids .

Cellular Effects

The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression . Additionally, it can interfere with cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-Cyclobutene-1,2-dione, 3,4-dichloro- exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition . This compound can also interact with nucleic acids, potentially causing mutations or other genetic alterations . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition . At high doses, it can lead to significant toxicity, including severe oxidative damage, disruption of metabolic pathways, and organ dysfunction . Threshold effects are observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

3-Cyclobutene-1,2-dione, 3,4-dichloro- is involved in several metabolic pathways. It interacts with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, such as the accumulation of methylglyoxal and alterations in energy production .

Transport and Distribution

Within cells and tissues, 3-Cyclobutene-1,2-dione, 3,4-dichloro- is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, leading to localized effects on cellular function . Transporters and binding proteins play a role in its distribution and localization within the cell .

Subcellular Localization

3-Cyclobutene-1,2-dione, 3,4-dichloro- is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical properties and interactions .

Properties

IUPAC Name

3,4-dichlorocyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOQOOQUBDERIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183114
Record name 3-Cyclobutene-1,2-dione, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-63-9
Record name 3-Cyclobutene-1,2-dione, 3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichlorocyclobut-3-ene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-dichlorocyclobut-3-ene-1,2-dione useful in chemical synthesis?

A1: 3,4-Dichlorocyclobut-3-ene-1,2-dione is a versatile building block for synthesizing complex molecules. Its reactivity stems from the two chlorine atoms, which can be readily substituted, and the strained four-membered ring system, contributing to its reactivity. For instance, it reacts with organometallic reagents like cuproferrocene to form ferrocene derivatives .

Q2: How does 3,4-dichlorocyclobut-3-ene-1,2-dione react with unsaturated organosilanes?

A2: The reaction of 3,4-dichlorocyclobut-3-ene-1,2-dione with unsaturated organosilanes, such as allylsilanes and silyl enol ethers, is influenced by the presence of titanium tetrachloride (TiCl4) as a catalyst. The reaction can proceed via either 1,2-addition or 1,4-addition, depending on the specific substituents present on the organosilane molecule . This control over reaction selectivity allows for the targeted synthesis of specific isomers.

Q3: Can 3,4-dichlorocyclobut-3-ene-1,2-dione be used to synthesize macrocycles?

A3: Yes, 3,4-dichlorocyclobut-3-ene-1,2-dione serves as a key starting material in the synthesis of cyclobutenodehydroannulenes . These macrocycles are of interest as potential precursors to cyclocarbons, cyclic molecules consisting solely of carbon atoms. This synthesis highlights the utility of 3,4-dichlorocyclobut-3-ene-1,2-dione in constructing large cyclic structures.

Q4: Are there any spectroscopic characteristics that make 3,4-dialkynyl-3-cyclobutene-1,2-diones interesting for analysis?

A4: Yes, the 3,4-dialkynyl-3-cyclobutene-1,2-diones, which are synthesized using 3,4-dichlorocyclobut-3-ene-1,2-dione, exhibit a peculiar downfield shift in the 13C NMR spectra for the terminal acetylenic carbon atoms . This characteristic peak can be a helpful tool for confirming the successful incorporation of the alkyne substituents onto the cyclobutene-1,2-dione core.

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